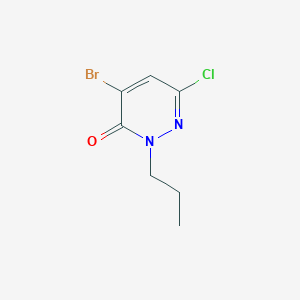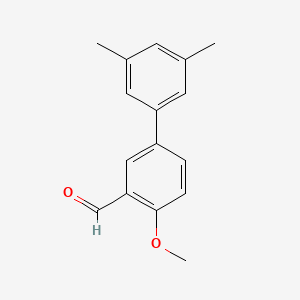
4-(Trimethoxymethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trimethoxymethyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of three methoxy groups attached to the benzene ring and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the use of 1,2,3-trimethoxybenzene as the starting material. This compound undergoes a substitution reaction followed by oxidation to yield this compound . The reaction typically involves the use of oxoethanoic acid and hydrochloric acid under Lewis acidic catalytic activation .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound often involves the use of gallic acid derivatives and dimethyl sulfate as alkylating agents . The reaction is carried out in the presence of phase transfer catalysts and sodium hydroxide at controlled temperatures ranging from 50 to 70°C . This method is advantageous due to its high yield and purity of the final product.
化学反応の分析
Types of Reactions: 4-(Trimethoxymethyl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Major Products:
Oxidation: 4-(Trimethoxymethyl)benzoic acid
Reduction: 4-(Trimethoxymethyl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
4-(Trimethoxymethyl)benzaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(Trimethoxymethyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity . Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
3,4,5-Trimethoxybenzaldehyde: This compound has similar structural features but differs in the position of the methoxy groups.
4-(Methoxymethyl)benzaldehyde: Lacks the additional methoxy groups, resulting in different chemical properties and reactivity.
Uniqueness: 4-(Trimethoxymethyl)benzaldehyde is unique due to the presence of three methoxy groups, which enhance its solubility in organic solvents and influence its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
特性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
4-(trimethoxymethyl)benzaldehyde |
InChI |
InChI=1S/C11H14O4/c1-13-11(14-2,15-3)10-6-4-9(8-12)5-7-10/h4-8H,1-3H3 |
InChIキー |
JHFPTJYYDNLZIL-UHFFFAOYSA-N |
正規SMILES |
COC(C1=CC=C(C=C1)C=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)-2-hydroxy-2-oxo-hexahydro-2lambda-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid](/img/structure/B13723719.png)
![2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13723733.png)
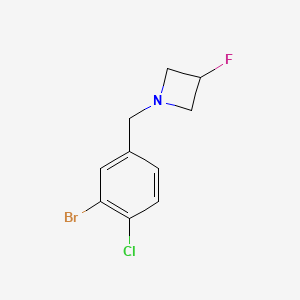

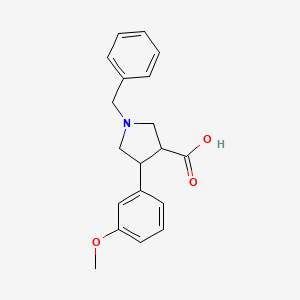
![2-Isobutoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13723763.png)
![(3R,4S,5R,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13723772.png)
amine](/img/structure/B13723780.png)
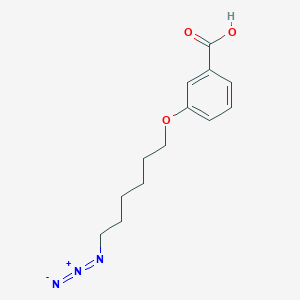
![(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate](/img/structure/B13723795.png)
![4-amino-N'-[(1Z)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B13723796.png)

